molecular formula C19H12Cl3N3O5S B2821204 N1-[(4-chlorophenyl)(imino)methyl]-3,5-dichloro-4-(4-nitrophenoxy)benzene-1-sulfonamide CAS No. 210411-49-7

N1-[(4-chlorophenyl)(imino)methyl]-3,5-dichloro-4-(4-nitrophenoxy)benzene-1-sulfonamide

Cat. No.: B2821204
CAS No.: 210411-49-7
M. Wt: 500.73
InChI Key: XDFODKUFIJBDHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N’-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]sulfonylbenzenecarboximidamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including chloro, nitro, phenoxy, and sulfonyl groups, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]sulfonylbenzenecarboximidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Chlorination: Chlorination of the aromatic rings using chlorine gas or a chlorinating agent such as thionyl chloride.

    Sulfonylation: Introduction of the sulfonyl group using sulfonyl chloride in the presence of a base like pyridine.

    Amidation: Formation of the carboximidamide group through the reaction of the sulfonylated intermediate with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]sulfonylbenzenecarboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The sulfonyl and carboximidamide groups can undergo hydrolysis in the presence of strong acids or bases.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

    Catalysts: Palladium, platinum, nickel.

    Solvents: Dichloromethane, ethanol, water.

Major Products

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

4-chloro-N’-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]sulfonylbenzenecarboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N’-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]sulfonylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-[3,5-dichloro-4-(4-aminophenoxy)phenyl]sulfonylbenzenecarboximidamide
  • 4-chloro-N’-[3,5-dichloro-4-(4-methoxyphenoxy)phenyl]sulfonylbenzenecarboximidamide

Uniqueness

4-chloro-N’-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]sulfonylbenzenecarboximidamide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both nitro and sulfonyl groups, along with multiple chloro substituents, makes it a versatile compound for various chemical transformations and research purposes.

Properties

IUPAC Name

4-chloro-N'-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl3N3O5S/c20-12-3-1-11(2-4-12)19(23)24-31(28,29)15-9-16(21)18(17(22)10-15)30-14-7-5-13(6-8-14)25(26)27/h1-10H,(H2,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFODKUFIJBDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NS(=O)(=O)C2=CC(=C(C(=C2)Cl)OC3=CC=C(C=C3)[N+](=O)[O-])Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/S(=O)(=O)C2=CC(=C(C(=C2)Cl)OC3=CC=C(C=C3)[N+](=O)[O-])Cl)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.